1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole-2-carboxylic acid
CAS No.:
Cat. No.: VC20400364
Molecular Formula: C15H16F3NO4
Molecular Weight: 331.29 g/mol
* For research use only. Not for human or veterinary use.
![1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole-2-carboxylic acid -](/images/structure/VC20400364.png)
Specification
Molecular Formula | C15H16F3NO4 |
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Molecular Weight | 331.29 g/mol |
IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)-2,3-dihydroindole-2-carboxylic acid |
Standard InChI | InChI=1S/C15H16F3NO4/c1-14(2,3)23-13(22)19-10-6-4-5-9(15(16,17)18)8(10)7-11(19)12(20)21/h4-6,11H,7H2,1-3H3,(H,20,21) |
Standard InChI Key | MXARXWVDMAMXMY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1C(CC2=C(C=CC=C21)C(F)(F)F)C(=O)O |
Introduction
Chemical Properties and Structural Features
Molecular Structure and Functional Groups
The compound contains three key structural elements:
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Indoline Core: A bicyclic aromatic system with a five-membered pyrrole ring fused to a six-membered benzene ring, partially saturated (2,3-dihydro) to reduce aromaticity.
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Trifluoromethyl Group (-CF₃): Electron-withdrawing substituent at the 4-position, enhancing metabolic stability and lipophilicity .
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Boc-Protected Carboxylic Acid: A tert-butoxycarbonyl group protecting the carboxylic acid at the 2-position, enabling controlled deprotection under acidic conditions .
Synthesis and Preparation Methods
The synthesis involves multi-step processes optimized for scalability:
Key Synthetic Steps
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Indole Ring Formation: Construction of the indoline core via reductive cyclization or hydrogenation of a pyrrole-benzene precursor.
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Trifluoromethyl Introduction: Electrophilic trifluoromethylation at the 4-position, typically using CF₃+ sources (e.g., Umemura reagents).
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Boc Protection: Reaction of the indoline nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of bases like DMAP or NaHCO₃ .
Industrial-Scale Production
Continuous flow microreactor systems may be employed to enhance efficiency, particularly in Boc protection and coupling reactions.
Chemical Reactivity and Functional Group Interactions
Reactivity of the Boc Group
The tert-butoxycarbonyl group undergoes cleavage under acidic conditions (e.g., TFA or HCl in dioxane), yielding the free carboxylic acid. This is critical for peptide coupling or further derivatization .
Trifluoromethyl Group Influence
The -CF₃ substituent:
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Electronic Effects: Withdraws electron density via inductive effects, modulating reactivity at adjacent positions.
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Steric Effects: Limits rotational freedom, directing regioselectivity in substitution reactions .
Biological and Pharmacological Relevance
Comparative Analysis with Structural Analogs
Research Findings and Challenges
Stability and Reactivity
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Thermal Stability: The Boc group remains intact under mild conditions but decomposes above 100°C.
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and aromatic moieties .
Unresolved Challenges
Future Directions
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